molecular formula C28H28N4O7S B13779445 Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- CAS No. 99629-62-6

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

Cat. No.: B13779445
CAS No.: 99629-62-6
M. Wt: 564.6 g/mol
InChI Key: KTSZRGUEXDEPDL-UHFFFAOYSA-N
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Description

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This particular compound is characterized by its intricate structure, which includes a thiazolidinyl ring, an ethoxyphenyl group, and multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazolidinyl intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiazolidinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethenzamide: An analgesic with a simpler structure.

    Salicylamide: Another analgesic with anti-inflammatory properties.

    Procainamide: An antiarrhythmic agent with a different mechanism of action.

Uniqueness

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is unique due to its complex structure, which imparts specific chemical and biological properties. Its multiple functional groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

99629-62-6

Molecular Formula

C28H28N4O7S

Molecular Weight

564.6 g/mol

IUPAC Name

N-[4-[[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C28H28N4O7S/c1-5-39-21-12-10-20(11-13-21)30-28-32(24(33)16-40-28)31-27(35)17-6-8-19(9-7-17)29-26(34)18-14-22(36-2)25(38-4)23(15-18)37-3/h6-15H,5,16H2,1-4H3,(H,29,34)(H,31,35)

InChI Key

KTSZRGUEXDEPDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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